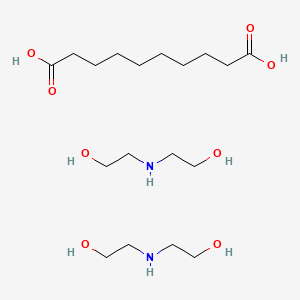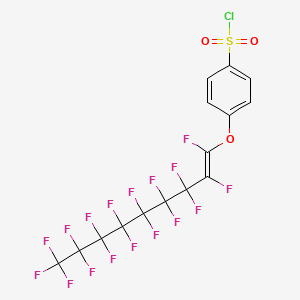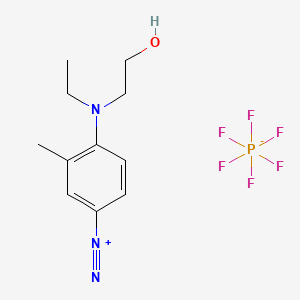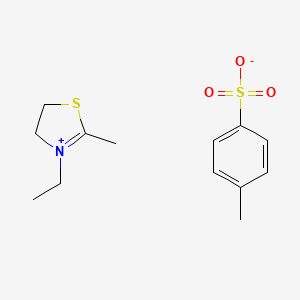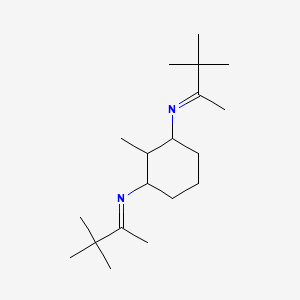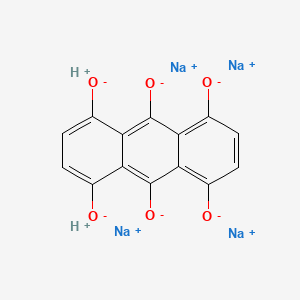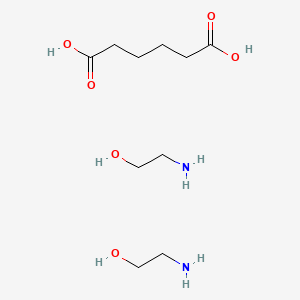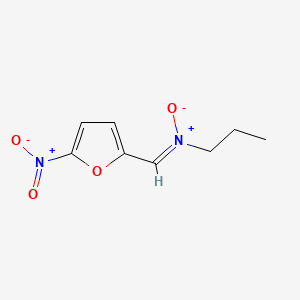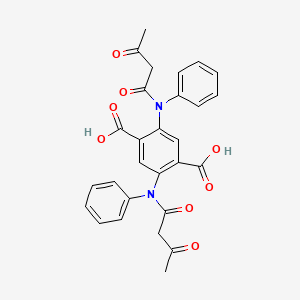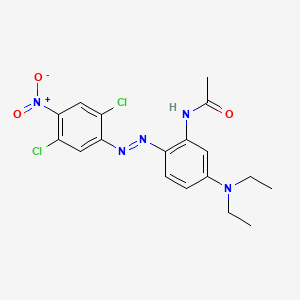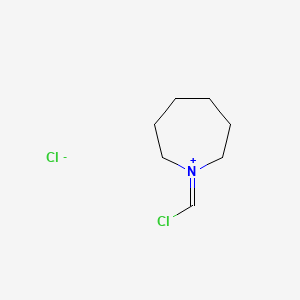
5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is an organic compound with a complex structure that includes both cyclohexyl and aminocyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methylcyclohexylamine with a suitable aminocyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The final product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amines.
Aplicaciones Científicas De Investigación
5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylcyclohexylamine: A simpler analog with similar structural features.
2-Aminocyclohexylmethanol: Another related compound with an aminocyclohexyl group.
Uniqueness
5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is unique due to the presence of both cyclohexyl and aminocyclohexyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
93805-51-7 |
|---|---|
Fórmula molecular |
C14H28N2 |
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
5-[(2-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h10-14H,2-9,15-16H2,1H3 |
Clave InChI |
JVTXSALWHXVWIG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1N)CC2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


